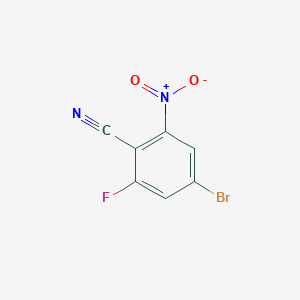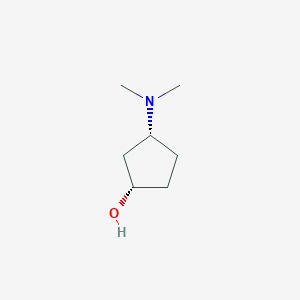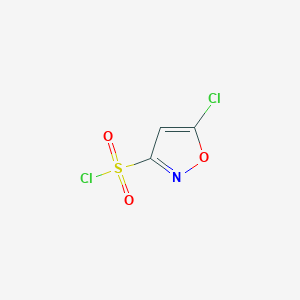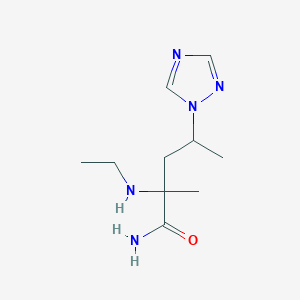
4-Bromo-2-fluoro-6-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-6-nitrobenzonitrile is an aromatic compound with the molecular formula C7H2BrFN2O2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-nitrobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration. For instance, the bromination can be carried out using N-bromosuccinimide (NBS) in dichloromethane at 0°C, followed by nitration using concentrated sulfuric acid and sodium nitrite at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-nitrobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This compound can participate in NAS reactions due to the presence of electron-withdrawing groups (nitro and cyano) that activate the aromatic ring towards nucleophilic attack.
Electrophilic Aromatic Substitution (EAS): Although less common due to the deactivating nature of the substituents, EAS reactions can occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, NAS with an amine can yield an aromatic amine derivative, while EAS with a nitrating agent can introduce additional nitro groups to the aromatic ring.
Scientific Research Applications
4-Bromo-2-fluoro-6-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocycles and liquid crystals.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-nitrobenzonitrile is primarily based on its ability to undergo nucleophilic and electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups on the aromatic ring enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Lacks the nitro group, making it less reactive in certain substitution reactions.
4-Bromo-2-fluoroaniline: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-Bromo-2-fluoro-6-nitrophenol: Similar structure but with a hydroxyl group instead of a cyano group, affecting its chemical properties and reactivity.
Uniqueness
4-Bromo-2-fluoro-6-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro groups on the benzonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C7H2BrFN2O2 |
|---|---|
Molecular Weight |
245.01 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H2BrFN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H |
InChI Key |
YHJSZPNZIKXNDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)



![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)

